molecular formula C13H14N4O2 B14118890 Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-

Cat. No.: B14118890
M. Wt: 258.28 g/mol
InChI Key: GOSFBKBCZMUBLQ-UHFFFAOYSA-N
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Description

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a complex organic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.

Comparison with Similar Compounds

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- can be compared with other similar compounds, such as:

The uniqueness of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

morpholin-4-yl-(4-phenyltriazol-2-yl)methanone

InChI

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

GOSFBKBCZMUBLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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